molecular formula C18H26ClNO B2701055 N-(3-methoxybenzyl)adamantan-1-amine hydrochloride CAS No. 56916-88-2

N-(3-methoxybenzyl)adamantan-1-amine hydrochloride

Cat. No. B2701055
CAS RN: 56916-88-2
M. Wt: 307.86
InChI Key: VAWSMACBQLOKRO-UHFFFAOYSA-N
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Description

N-(3-methoxybenzyl)adamantan-1-amine hydrochloride (MBAA-HCl) is an organic compound that has been used in various scientific research applications. It is a white crystalline powder that is soluble in water and ethanol. MBAA-HCl is an important tool for scientists in the fields of organic synthesis, medicinal chemistry, and pharmaceutical research.

Scientific Research Applications

Electrochemical Degradation

The electrochemical oxidation of aromatic amines, including structures related to N-(3-methoxybenzyl)adamantan-1-amine hydrochloride, has been studied using boron-doped diamond electrodes. This research, conducted by Pacheco et al. (2011), demonstrates the potential of this method in the effective degradation of these compounds, highlighting its significance in environmental remediation and waste treatment processes (Pacheco, Santos, Ciríaco, & Lopes, 2011).

Crystal Structure Analysis

Research by Ying-Chun Wang (2012) explored the crystal structure of compounds structurally similar to N-(3-methoxybenzyl)adamantan-1-amine hydrochloride. This research contributes to the understanding of molecular interactions and stability, which is vital in the development of pharmaceuticals and material science (Wang, 2012).

Antiviral Activity Determination

The electrophoretic behavior and determination of adamantane derivatives possessing antiviral activity were studied by Reichová et al. (2002). This research is crucial for the development and quality control of antiviral drugs, especially those related to the adamantane family (Reichová, Pazourek, Polášková, & Havel, 2002).

Host-Pathogen Interaction Inhibition

The study by Wu et al. (2017) on the compound 1-adamantyl (5-bromo-2-methoxybenzyl) amine (ABMA) reveals its potential in inhibiting host-pathogen interactions. This compound interferes with late endosomal compartments in mammalian cells, suggesting a novel approach for treating infections (Wu et al., 2017).

properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]adamantan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO.ClH/c1-20-17-4-2-3-13(8-17)12-19-18-9-14-5-15(10-18)7-16(6-14)11-18;/h2-4,8,14-16,19H,5-7,9-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAWSMACBQLOKRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC23CC4CC(C2)CC(C4)C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxybenzyl)adamantan-1-amine hydrochloride

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